molecular formula C17H18N6S B287597 3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287597
M. Wt: 338.4 g/mol
InChI Key: MRAHNOBLIQDCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted considerable attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported that this compound interacts with DNA and inhibits topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. It has been reported that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell walls and membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it an attractive candidate for further drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards healthy cells. Therefore, careful optimization of dosages and treatment schedules is required to minimize off-target effects.

Future Directions

There are several future directions for the research and development of 3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to explore the use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of more effective anticancer drugs. Finally, the investigation of the potential antifungal and antibacterial activity of this compound could lead to the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylbenzoyl hydrazide, ethyl acetoacetate, and propyl bromide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with thionyl chloride and sodium azide to produce the final compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to have potential antifungal and antibacterial activity.

properties

Product Name

3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6S/c1-4-5-13-10-14(22(3)20-13)16-21-23-15(18-19-17(23)24-16)12-8-6-11(2)7-9-12/h6-10H,4-5H2,1-3H3

InChI Key

MRAHNOBLIQDCLY-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C)C

Origin of Product

United States

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